3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 169.14 g/mol. This compound is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structure. It is primarily recognized for its potential applications in pharmaceuticals and medicinal chemistry.
The compound is cataloged under various identifiers, including CAS number 874960-31-3 and MDL number MFCD28016490. It is available from multiple chemical suppliers and databases, indicating its relevance in research and industry.
This compound belongs to the class of pyrrolotriazoles, which are characterized by their unique bicyclic structure that includes both pyrrole and triazole rings. The specific stereochemistry of the compound is noted as (5S), indicating the configuration at the chiral center.
The synthesis of 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid can be approached through various synthetic routes. One notable method involves the use of one-step synthesis techniques that streamline the process by utilizing readily available precursors.
The molecular structure of 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid features a bicyclic framework with a carboxylic acid functional group. The structure can be represented using various notations:
O=C(O)[C@@H]1CCC2=NNC(=O)N21
InChI=1S/C6H7N3O3/c8-6(9)5-4-3(2-1-10)11-12(5)7(6)8/h4H,1-2H2,(H,8,9)
The compound exhibits a unique arrangement of atoms that contributes to its chemical reactivity and physical properties.
3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently.
Preliminary studies suggest potential activity against certain biological pathways relevant to drug development. Further research is needed to elucidate specific interactions and therapeutic effects.
While specific physical properties such as melting point and boiling point are not widely reported in available literature for this compound, it is generally expected to exhibit typical behaviors associated with small organic molecules.
The chemical properties include:
Relevant data regarding these properties can be derived from experimental studies or computational predictions.
The primary applications of 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid lie within medicinal chemistry:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3